N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CPP-115 and has been found to have a modulating effect on the activity of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is involved in the metabolism of the inhibitory neurotransmitter GABA.
Wirkmechanismus
N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide works by inhibiting the activity of this compound-AT, which is responsible for the breakdown of this compound in the brain. By inhibiting this compound-AT, this compound increases the levels of this compound in the brain, which can have a calming effect and reduce anxiety. Additionally, this compound has been found to have a modulating effect on the activity of the this compound-A receptor, which is the primary target of benzodiazepines.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of this compound in the brain, which can have a calming effect and reduce anxiety. Additionally, this compound has been found to have a modulating effect on the activity of the this compound-A receptor, which is the primary target of benzodiazepines. This can lead to increased sedation and muscle relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in lab experiments is its specificity for this compound-AT. This allows researchers to study the effects of inhibiting this compound-AT on the levels of this compound in the brain and the subsequent physiological and behavioral effects. However, one of the limitations of using this compound in lab experiments is its potential toxicity. High doses of this compound have been found to cause liver damage in animal studies.
Zukünftige Richtungen
There are a number of future directions for the study of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide. One area of research is the development of more selective and potent inhibitors of this compound-AT. This would allow for more targeted and effective treatments for neurological and psychiatric disorders. Additionally, there is potential for the use of this compound in the treatment of drug addiction. Studies have shown that this compound can reduce the rewarding effects of drugs such as cocaine and alcohol, and may be useful in the treatment of addiction. Finally, there is potential for the use of this compound in the treatment of epilepsy. Studies have shown that this compound can increase the levels of this compound in the brain, which can have an anticonvulsant effect.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide involves the reaction of 3-hydroxy-3-methylpyrrolidine with cyclopropylmethylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been found to have a modulating effect on the activity of this compound-AT, which is involved in the metabolism of the inhibitory neurotransmitter this compound. By inhibiting this compound-AT, this compound increases the levels of this compound in the brain, which can have a calming effect and reduce anxiety.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(15)4-5-13(8-11)7-10(14)12-6-9-2-3-9/h9,15H,2-8H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJFUOOKMDJNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC(=O)NCC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.